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Compound of Interest

Compound Name: 5-Chloro-2-formylpyridine

Cat. No.: B1588523 Get Quote

An In-Depth Technical Guide to 5-Chloro-2-
formylpyridine
Executive Summary
5-Chloro-2-formylpyridine, also known as 5-chloropicolinaldehyde, is a pivotal heterocyclic

building block in modern medicinal chemistry and organic synthesis. Its unique structure,

featuring a pyridine ring substituted with both a reactive aldehyde group and a chlorine atom,

offers multiple avenues for synthetic modification. This dual functionality allows for its

incorporation into a wide array of complex molecular architectures, making it an indispensable

intermediate in the development of novel therapeutic agents. This guide provides a

comprehensive overview of its core physical and chemical properties, detailed spectroscopic

analysis, validated synthesis protocols, and key applications, offering researchers and drug

development professionals a thorough understanding of this versatile compound.

Compound Identification and Structure
Proper identification is the cornerstone of chemical synthesis and analysis. 5-Chloro-2-
formylpyridine is cataloged under several identifiers, ensuring its unambiguous recognition in

global databases.

IUPAC Name: 5-chloropyridine-2-carbaldehyde[1]
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Common Names: 5-Chloro-2-formylpyridine, 5-Chloropicolinaldehyde[2], 5-Chloropyridine-

2-carboxaldehyde[2]

CAS Number: 31181-89-2[1][3]

Molecular Formula: C₆H₄ClNO[1][3]

Molecular Weight: 141.56 g/mol [3]

Canonical SMILES: C1=CC(=NC=C1C=O)Cl[4]

InChI Key: YYLBDBOSXXSZQQ-UHFFFAOYSA-N[1]

The structure consists of a pyridine ring, a six-membered heterocycle containing one nitrogen

atom. An aldehyde group (-CHO) is attached at the 2-position, and a chlorine atom (Cl) is at the

5-position. This substitution pattern dictates the molecule's electronic properties and reactivity.

Caption: 2D Structure of 5-Chloro-2-formylpyridine.

Physicochemical Properties
The physical properties of a compound are critical for determining appropriate handling,

storage, and reaction conditions. 5-Chloro-2-formylpyridine is typically a white to off-white

solid at room temperature.[5]

Property Value Source(s)

Appearance White crystals / Solid [5]

Molecular Weight 141.56 g/mol [3]

Melting Point 208°C [5]

Boiling Point 369.9°C at 760 mmHg [5]

Density 1.336 g/cm³ [5]

Flash Point 177.5°C [5]

Storage Class 11 (Combustible Solids)
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Spectroscopic Profile: A Structural Confirmation
Spectroscopic analysis is essential for verifying the identity and purity of a chemical compound.

While specific spectra for this exact compound are not always publicly available, its structure

allows for an expert prediction of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the

aromatic region corresponding to the protons on the pyridine ring, and one signal for the

aldehydic proton.

Aldehyde Proton (H-C=O): A singlet, significantly downfield (δ 9.5-10.5 ppm), due to the

strong deshielding effect of the carbonyl group.

Pyridine Protons: Three signals in the aromatic region (δ 7.5-9.0 ppm). The proton at C6

will likely be the most downfield of the ring protons due to its proximity to the nitrogen and

the aldehyde. The protons at C3 and C4 will appear as doublets or doublets of doublets,

with coupling constants typical for pyridine systems.

¹³C NMR: The carbon NMR spectrum should display six signals.

Carbonyl Carbon (C=O): The most downfield signal (δ 190-200 ppm).

Pyridine Carbons: Five signals in the region of δ 120-160 ppm. The carbon bearing the

chlorine (C5) and the carbon attached to the aldehyde (C2) will have their chemical shifts

influenced by these substituents.

Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups present.[6]

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1720

cm⁻¹. This is a highly characteristic peak for an aromatic aldehyde.[7]

C-H Stretch (Aldehyde): Two weaker bands are anticipated around 2820 cm⁻¹ and 2720

cm⁻¹. The presence of both is a strong indicator of an aldehyde functional group.[7]
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Aromatic C=C and C=N Stretches: Multiple sharp bands of variable intensity will appear in

the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.[8]

C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically between

1000-1100 cm⁻¹, can be attributed to the C-Cl bond on the aromatic ring.

Mass Spectrometry (MS)
In electron impact (EI) mass spectrometry, 5-Chloro-2-formylpyridine will produce a distinct

fragmentation pattern.

Molecular Ion (M⁺): A prominent peak at m/z 141/143. The presence of a chlorine atom

results in a characteristic M+2 peak (m/z 143) with an intensity approximately one-third that

of the molecular ion peak (m/z 141), corresponding to the natural isotopic abundance of ³⁵Cl

and ³⁷Cl.[9]

Key Fragments:

[M-H]⁺ (m/z 140/142): Loss of the aldehydic hydrogen radical.[10]

[M-CHO]⁺ (m/z 112/114): Loss of the formyl group (-CHO), a common fragmentation

pathway for aldehydes, resulting in a 5-chloropyridinium ion.[10][11]

[M-Cl]⁺ (m/z 106): Loss of the chlorine atom.

Chemical Properties and Reactivity
The reactivity of 5-Chloro-2-formylpyridine is governed by its two primary functional groups:

the aldehyde and the chloro-substituted pyridine ring. This dual reactivity makes it a versatile

synthetic intermediate.

Aldehyde Group Reactivity: The formyl group is an electrophilic center, susceptible to

nucleophilic attack. It readily participates in a wide range of classical aldehyde reactions:

Reductive Amination: Reaction with primary or secondary amines in the presence of a

reducing agent (e.g., NaBH₃CN) to form substituted aminomethylpyridines.
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Wittig Reaction: Conversion of the aldehyde to an alkene upon reaction with a phosphorus

ylide.

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (5-

chloropicolinic acid) using standard oxidizing agents like potassium permanganate or

chromic acid.

Reduction: Selective reduction to the corresponding alcohol (5-chloro-2-pyridinemethanol)

can be achieved using mild reducing agents like sodium borohydride (NaBH₄).

Pyridine Ring Reactivity:

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 5-position can be

displaced by strong nucleophiles, although this is less facile than for halogens at the 2- or

4-positions.

Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-

coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form C-C or C-N

bonds, further diversifying the molecular scaffold.

Coordination Chemistry: The pyridine nitrogen atom acts as a Lewis base and can

coordinate to metal centers, enabling its use in the synthesis of metal complexes and

catalysts.

Caption: Key reactivity pathways for 5-Chloro-2-formylpyridine.

Synthesis and Purification
A common and reliable method for the laboratory-scale synthesis of 5-Chloro-2-
formylpyridine involves the reduction of a corresponding ester, such as ethyl 5-chloropyridine-

2-carboxylate.[12] This method is favored for its selectivity and generally good yields.

Experimental Protocol: Synthesis via Ester Reduction
Objective: To synthesize 5-Chloro-2-formylpyridine from ethyl 5-chloropyridine-2-carboxylate

via reduction with Diisobutylaluminium hydride (DIBAL-H).
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Causality: DIBAL-H is a powerful and sterically hindered reducing agent. At low temperatures

(e.g., -78°C), it can selectively reduce esters to aldehydes. The reaction is quenched at this

stage before further reduction to the alcohol can occur. Dichloromethane is an excellent solvent

as it is relatively inert and has a low freezing point.

Caption: Workflow for the synthesis of 5-Chloro-2-formylpyridine.

Materials:

Ethyl 5-chloropyridine-2-carboxylate

Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in toluene

Anhydrous Dichloromethane (DCM)

Methanol

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

Preparation: Dissolve ethyl 5-chloropyridine-2-carboxylate (1.0 eq) in anhydrous

dichloromethane in a flame-dried, three-necked round-bottom flask under an inert

atmosphere (e.g., Argon or Nitrogen).

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. It is crucial to maintain this

low temperature to prevent over-reduction.

Reduction: Slowly add a 1.0 M solution of DIBAL-H in toluene (approx. 2.2 eq) dropwise via

a syringe, ensuring the internal temperature does not rise significantly.
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Reaction Monitoring: Stir the reaction mixture at -78°C for 20-30 minutes. The progress can

be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at

-78°C to neutralize the excess DIBAL-H.

Workup: Allow the mixture to warm to room temperature. Add a saturated aqueous solution

of NaHCO₃ and stir vigorously until two clear layers form.

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with

dichloromethane (3x).

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter,

and concentrate under reduced pressure to yield the crude product.

Purification: Purify the crude solid by flash column chromatography on silica gel using an

appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 5-
Chloro-2-formylpyridine. The product identity and purity should be confirmed by NMR and

MS analysis.[12]

Applications in Medicinal Chemistry and Drug
Discovery
The incorporation of chlorine into drug candidates is a well-established strategy in medicinal

chemistry.[13] Chlorine can modulate a molecule's lipophilicity, metabolic stability, and binding

affinity to biological targets.[14] 5-Chloro-2-formylpyridine serves as a valuable starting

material for synthesizing compounds with potential therapeutic applications.

Scaffold for Bioactive Molecules: The 5-chloropyridine moiety is present in numerous

biologically active compounds. The aldehyde group provides a convenient handle for

elaboration into more complex structures through reactions like reductive amination and

condensations.

Synthesis of Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core.

The reactivity of 5-Chloro-2-formylpyridine allows for its use in building libraries of

compounds for screening against various kinases.
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Antimycobacterial Agents: Pyrazine carboxamides, structurally related to pyridine

carboxamides, are known for their antimycobacterial activity. The 5-chloro-N-phenylpyrazine-

2-carboxamides, for instance, have been synthesized and tested for their efficacy against

Mycobacterium tuberculosis.[15] This suggests that analogous pyridine-based structures

derived from 5-Chloro-2-formylpyridine could be promising leads.

Intermediate in Multi-component Reactions: Aldehydes are key components in many multi-

component reactions (MCRs), which are powerful tools for rapidly generating molecular

diversity in drug discovery.[16] 5-Chloro-2-formylpyridine can be employed in MCRs to

create complex heterocyclic systems in a single step.

Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 5-
Chloro-2-formylpyridine.

GHS Hazard Statements:

H317: May cause an allergic skin reaction.[1]

H319: Causes serious eye irritation.[1]

Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[1]

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin,

eyes, and clothing.

Storage: Store in a cool, dry place in a tightly sealed container. It is classified as a

combustible solid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1588523#physical-and-chemical-properties-of-5-
chloro-2-formylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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